4-Chloro-2-(difluoromethyl)phenol

Übersicht

Beschreibung

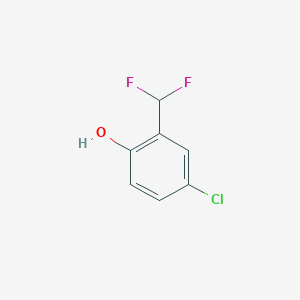

4-Chloro-2-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)phenol typically involves the introduction of the difluoromethyl group to a phenol derivative. One common method is the difluoromethylation of phenol derivatives using difluorocarbene reagents. For example, 2-chloro-2,2-difluoroacetophenone can be used as a difluorocarbene source . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the phenol derivative . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(difluoromethyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrocarbons and reduced phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of 4-Chloro-2-(difluoromethyl)phenol can be categorized into several key areas:

Agrochemical Development

This compound is primarily utilized in the formulation of pesticides and herbicides. Its properties contribute to:

- Herbicide Efficacy : The compound acts as a selective herbicide, targeting specific weed species while minimizing damage to crops.

- Fungicide Properties : It exhibits antifungal activity, making it suitable for protecting various crops from fungal infections.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Key applications include:

- Antimicrobial Agents : It is involved in the development of drugs with antibacterial and antifungal properties.

- Anti-inflammatory Compounds : Research indicates potential use in synthesizing anti-inflammatory medications.

Material Science

In material science, this compound contributes to:

- Polymer Production : It is used in the synthesis of polymers that require enhanced thermal stability and chemical resistance.

- Coatings : The compound can be incorporated into coatings to improve durability and performance under harsh conditions.

Analytical Chemistry

The compound is utilized as a standard in various analytical methods, aiding in:

- Detection Techniques : It assists in the quantification of other compounds within complex mixtures, enhancing the accuracy of analytical results.

Environmental Monitoring

This compound plays a role in environmental studies by:

- Pollutant Assessment : Researchers use this compound to evaluate the impact of pollutants on ecosystems, contributing to remediation strategies.

Case Studies

Several studies have highlighted the effectiveness and versatility of this compound:

Case Study 1: Herbicide Development

A study published in Agricultural Chemistry demonstrated that formulations containing this compound showed significant efficacy against resistant weed species, leading to improved crop yields without harming non-target plants.

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical lab indicated that derivatives of this compound exhibited strong antibacterial properties against strains such as Staphylococcus aureus. The study emphasized its potential as a lead compound for new antibiotics.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agrochemicals | Herbicides, fungicides | Effective weed control, crop protection |

| Pharmaceuticals | Antimicrobial agents, anti-inflammatories | Development of new therapeutic agents |

| Material Science | Polymer production, coatings | Enhanced stability and performance |

| Analytical Chemistry | Standards for detection | Improved accuracy in analytical methods |

| Environmental Monitoring | Pollutant assessment | Understanding ecological impacts |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(difluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and difluoromethyl groups can influence the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

2-Chloro-2,2-difluoroacetophenone: Contains a difluoromethyl group but differs in the position and presence of other functional groups.

Uniqueness

4-Chloro-2-(difluoromethyl)phenol is unique due to the specific combination of the chloro, difluoromethyl, and phenol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biologische Aktivität

4-Chloro-2-(difluoromethyl)phenol (CAS No. 1261647-92-0) is an organic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C7H5ClF2O

- Molecular Weight : 192.56 g/mol

- Structure : The compound features a chloro group and a difluoromethyl group attached to a phenolic ring, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : This compound acts as an inhibitor for certain enzymes, impacting metabolic processes in various organisms.

- Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial cell wall synthesis and function.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 15.6 - 62.5 µg/mL |

| Escherichia coli | 31.2 - 125 µg/mL |

| Pseudomonas aeruginosa | 62.5 - 250 µg/mL |

These results indicate that the compound can be utilized in developing new antimicrobial agents, especially in treating resistant bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity against various fungal pathogens, including Candida species.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 µg/mL |

| Aspergillus niger | 40 µg/mL |

The antifungal mechanism is believed to involve disruption of cell membrane integrity and inhibition of biofilm formation .

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against MRSA, demonstrating a significant reduction in bacterial load in vitro and in vivo models . The study noted that the compound's mechanism involved targeting the bacterial cell wall synthesis pathways.

- Research on Fungal Resistance : Another research article investigated the antifungal properties of this compound against biofilms formed by Candida species. The findings suggested that it effectively inhibited biofilm formation at sub-lethal concentrations, indicating potential therapeutic applications in treating candidiasis .

Toxicological Profile

While this compound shows promising biological activities, its toxicological profile must also be considered. Preliminary studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on mammalian cells.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

These results underscore the importance of dosage optimization when considering therapeutic applications .

Eigenschaften

IUPAC Name |

4-chloro-2-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZQBSJGZFCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.